1-Ethyl-1H-indole-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethylindole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-2-13-8-9(7-12)10-5-3-4-6-11(10)13/h3-6,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYGELDKHGSKMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351916 | |
| Record name | 1-ETHYL-1H-INDOLE-3-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128200-45-3 | |
| Record name | 1-ETHYL-1H-INDOLE-3-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Overview of Indole Derivatives in Scientific Research
Indole (B1671886), a bicyclic aromatic heterocycle, is a structural motif found in a wide array of natural products and synthetic molecules. nih.govresearchgate.net Its presence in the essential amino acid tryptophan underscores its fundamental role in biochemistry, serving as a precursor to vital neurotransmitters like serotonin (B10506) and melatonin. nih.govpcbiochemres.com The indole nucleus is also a key component of many alkaloids, pigments, and proteins. pcbiochemres.com
The versatility of the indole scaffold has made it a privileged structure in medicinal chemistry. nih.govmdpi.com Indole derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including anti-inflammatory agents like indomethacin, anticancer drugs such as vinca (B1221190) alkaloids, and antimigraine medications like sumatriptan. nih.govwikipedia.org The broad spectrum of biological activities exhibited by indole-containing compounds, including antimicrobial, antiviral, and antioxidant properties, continues to fuel extensive research into novel derivatives. openmedicinalchemistryjournal.comresearchgate.net
Importance of the Indole Carbonitrile Moiety in Chemical and Biological Contexts
The introduction of a carbonitrile (cyano) group at the 3-position of the indole (B1671886) ring, creating the indole-3-carbonitrile moiety, significantly influences the molecule's chemical reactivity and biological profile. The strong electron-withdrawing nature of the nitrile group can modulate the electron density of the indole ring system, impacting its interactions with biological targets. nih.gov
Indole-3-carbonitrile derivatives have been investigated for a range of pharmacological activities. For instance, they serve as key intermediates in the synthesis of various biologically active compounds and indole alkaloids. researchgate.net The carbonyl group of related compounds like 1H-indole-3-carboxaldehyde, a precursor, readily undergoes C-C and C-N coupling reactions, highlighting the synthetic utility of functional groups at this position. researchgate.net The versatility of the indole-3-carbonitrile moiety makes it a valuable building block in the design and synthesis of new therapeutic agents. researchgate.net
Scope and Research Focus on 1 Ethyl 1h Indole 3 Carbonitrile
Classical Indole Synthesis Routes and Their Adaptations
Classical methods for indole synthesis have been refined over more than a century and remain valuable tools for chemists. byjus.com These routes, often named after their discoverers, provide foundational strategies for constructing the indole core, which can be adapted for the synthesis of substituted derivatives like this compound.
Fischer Indole Synthesis in the Context of Substituted Indoles
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most widely used methods for preparing indoles. byjus.comwikipedia.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. byjus.com A variety of Brønsted and Lewis acids can be employed as catalysts. wikipedia.org
The mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. byjus.comwikipedia.org Subsequent protonation and a wikipedia.orgwikipedia.org-sigmatropic rearrangement lead to a diimine intermediate. This intermediate then undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole structure. wikipedia.org
A significant modern adaptation is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.org This expands the scope of the reaction by providing a new disconnection for accessing the starting materials. nih.gov The Fischer indole synthesis can be performed as a one-pot reaction, and the use of unsymmetrical ketones can lead to regioisomeric products, with selectivity influenced by reaction conditions. thermofisher.com This method has been instrumental in the synthesis of numerous pharmaceuticals, including triptans used for treating migraines. wikipedia.orgmdpi.com
| Feature | Description |
| Reaction | Cyclization of an arylhydrazone in the presence of an acid catalyst. byjus.com |
| Starting Materials | (Substituted) phenylhydrazine and an aldehyde or ketone. wikipedia.org |
| Catalysts | Brønsted acids (e.g., HCl, H2SO4) or Lewis acids (e.g., BF3, ZnCl2). wikipedia.org |
| Key Intermediate | Phenylhydrazone, which rearranges to an enamine. byjus.comwikipedia.org |
| Modifications | Buchwald modification using palladium catalysis to form the arylhydrazone. wikipedia.org |
Madelung Indole Synthesis and Variants
The Madelung synthesis, first reported by Walter Madelung in 1912, involves the intramolecular cyclization of N-phenylamides using a strong base at high temperatures to produce indoles. wikipedia.org This method is particularly useful for synthesizing 2-alkylindoles, which are not easily accessible through other routes. wikipedia.org Typical conditions involve using sodium or potassium alkoxide bases in solvents like hexane (B92381) or tetrahydrofuran (B95107) at temperatures between 200–400 °C. wikipedia.org
The reaction begins with the deprotonation of both the amide nitrogen and the benzylic position on the ortho-substituent by a strong base. wikipedia.org The resulting carbanion then attacks the amide carbonyl carbon, leading to a cyclized intermediate that, after a hydrolysis step, yields the indole. wikipedia.org
A significant improvement to the classical Madelung synthesis is the Smith modification, which employs organolithium reagents to react with 2-alkyl-N-trimethylsilyl anilines and esters or carboxylic acids. wikipedia.org This variant proceeds under milder conditions and has a broader substrate scope. More recently, a tandem Madelung synthesis using a mixed-base system of LiN(SiMe3)2 and CsF has been developed, allowing for the efficient, one-pot synthesis of N-methyl-2-phenylindoles from methyl benzoates and N-methyl-o-toluidines with high yields. organic-chemistry.org This modern approach addresses the limitations of harsh conditions and poor functional group compatibility associated with the traditional method. organic-chemistry.org A modified one-pot, two-step procedure has also been reported for the synthesis of 1,2-disubstituted-3-tosyl and 3-cyanoindoles from N-(o-tolyl)benzamides, which is operationally simple and does not require transition metals. acs.org
| Variant | Description | Key Features |
| Classical Madelung | Intramolecular cyclization of N-phenylamides using a strong base at high temperatures. wikipedia.org | Synthesizes 2-alkylindoles; requires harsh conditions. wikipedia.org |
| Smith Modification | Uses organolithium reagents with 2-alkyl-N-trimethylsilyl anilines. wikipedia.org | Milder conditions and broader substrate scope. wikipedia.org |
| LiN(SiMe3)2/CsF System | Tandem, one-pot synthesis of N-methyl-2-phenylindoles. organic-chemistry.org | High efficiency and good functional group tolerance. organic-chemistry.org |
| Modified One-Pot Procedure | Synthesis of 3-tosyl and 3-cyanoindoles from N-(o-tolyl)benzamides. acs.org | Transition-metal-free and operationally simple. acs.org |
Reissert Indole Synthesis and Related Approaches
The Reissert indole synthesis is a method for producing indoles or their substituted analogues from o-nitrotoluene and diethyl oxalate. wikipedia.orgchemeurope.com The reaction is typically initiated by a condensation reaction between the two starting materials in the presence of a base like potassium ethoxide, which has been shown to be more effective than sodium ethoxide. wikipedia.orgchemeurope.com This initial step yields an ethyl o-nitrophenylpyruvate intermediate. wikipedia.org
The subsequent step involves the reductive cyclization of this intermediate. wikipedia.org A common reducing agent for this transformation is zinc in acetic acid. wikipedia.orgchemeurope.com This reduction of the nitro group to an amine is followed by an intramolecular cyclization to form an indole-2-carboxylic acid. wikipedia.org If the unsubstituted indole is the desired product, the indole-2-carboxylic acid can be decarboxylated by heating. wikipedia.orgchemeurope.com Various reducing systems have been employed in the Reissert synthesis, including ferrous sulfate (B86663) and ammonia, iron powder in acetic acid/ethanol (B145695), iron filings in hydrochloric acid, and sodium dithionite. researchgate.net
A notable variation is the Butin modification, which involves an intramolecular version of the Reissert reaction where the ring-opening of a furan (B31954) provides the necessary carbonyl group for the cyclization to form the indole. wikipedia.org This modification results in a final product with a ketone side chain, allowing for further chemical transformations. wikipedia.org
| Step | Description | Reagents |
| 1. Condensation | Condensation of o-nitrotoluene with diethyl oxalate. wikipedia.org | Potassium ethoxide. wikipedia.org |
| 2. Reductive Cyclization | Reduction of the nitro group followed by intramolecular cyclization. wikipedia.org | Zinc in acetic acid. wikipedia.orgchemeurope.com |
| 3. (Optional) Decarboxylation | Heating to remove the carboxylic acid group at the 2-position. wikipedia.org | Heat. wikipedia.org |
Leimgruber–Batcho Indole Synthesis
The Leimgruber–Batcho indole synthesis is a highly efficient and popular two-step method for preparing indoles from o-nitrotoluenes. wikipedia.org It has become a favorable alternative to the Fischer indole synthesis due to the ready availability of starting materials and the high yields achieved under mild conditions. wikipedia.org
The first step involves the formation of an enamine by reacting the o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and often pyrrolidine (B122466). wikipedia.org The use of pyrrolidine generates a more reactive reagent. wikipedia.org The resulting intermediate, a trans-β-dimethylamino-2-nitrostyrene, is typically a vibrant red color due to its extended conjugation. wikipedia.orgclockss.org
The second step is a reductive cyclization of the enamine to form the indole ring. wikipedia.org A variety of reducing agents can be used for this transformation, including Raney nickel with hydrazine (B178648), palladium on carbon with hydrogen, stannous chloride, sodium hydrosulfite, or iron in acetic acid. wikipedia.orgclockss.org The nitro group is reduced to an amine, which then cyclizes, followed by the elimination of pyrrolidine (or dimethylamine (B145610) if pyrrolidine is not used) to yield the indole. wikipedia.org This method allows for the synthesis of indoles that are unsubstituted at the 2 and 3 positions and can be adapted to introduce various substituents on the benzene (B151609) ring. clockss.org
| Step | Description | Reagents/Conditions |
| 1. Enamine Formation | Condensation of an o-nitrotoluene to form a β-dimethylamino-2-nitrostyrene. wikipedia.org | N,N-dimethylformamide dimethyl acetal (DMFDMA), often with pyrrolidine. wikipedia.org |
| 2. Reductive Cyclization | Reduction of the nitro group and subsequent cyclization to form the indole. wikipedia.org | Raney nickel/hydrazine, Pd/C/H₂, stannous chloride, or iron/acetic acid. wikipedia.orgclockss.org |
Modern Catalytic Approaches for Indole and Indole Carbonitrile Construction
Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve efficient and selective synthesis of complex molecules like indoles. These catalytic methods often proceed under milder conditions and with greater functional group tolerance than classical approaches, providing powerful tools for constructing the indole nucleus and its derivatives. mdpi.com
Transition Metal-Catalyzed Synthesis (e.g., Palladium, Copper, Ruthenium, Rhodium, Iron, Iridium)
Transition metals, particularly palladium, have been extensively used in the synthesis of indoles. Palladium-catalyzed reactions, such as the Heck reaction and cross-coupling strategies, have been adapted for indole synthesis. nih.gov For instance, palladium catalysis can be used to form the indole ring through the cyclization of pre-functionalized arenes. nih.gov A notable application is the synthesis of indole-3-carboxylates on a solid support via an intramolecular palladium-catalyzed condensation of halophenylenaminoesters. Palladium catalysts have also been employed in the reductive cyclization of β-nitrostyrenes to form indoles, using phenyl formate (B1220265) as a carbon monoxide surrogate. mdpi.com
Copper catalysts are also valuable in indole synthesis. For example, a copper(II) sulfonato Salen complex has been shown to catalyze the efficient three-component reaction of an indole, an aldehyde, and malononitrile (B47326) in water to produce 3-indole derivatives. nih.gov Copper(II) bromide can also catalyze the direct C3-chalcogenation of indoles. mdpi.com
Ruthenium catalysts have emerged as powerful tools for C-H activation, enabling the direct functionalization of indole scaffolds. mdpi.com Ruthenium(III) has been used to catalyze the condensation of indoles with indole-3-carbaldehyde to form tris(indolyl)methanes. researchgate.net Ruthenium(II) complexes can achieve site-selective C-3 alkenylation of indole derivatives through a directing group strategy. nih.gov Furthermore, ruthenium-catalyzed carbonylative C-H functionalization of indoles with aryl iodides provides a route to 3-acylindoles. nih.gov
Rhodium catalysts have also been employed in innovative indole syntheses. Rhodium(III)-catalyzed C-H activation, using a hydrazine directing group, allows for the coupling of anilines with alkynes to form indoles. nih.gov More recently, a rhodium(III)-catalyzed synthesis of N-alkyl indoles at room temperature has been developed using an in situ generated N-nitroso group as a transient oxidizing directing group. rsc.org
Iron, being an abundant and non-toxic metal, is an attractive catalyst. Iron-catalyzed methods for indole synthesis have been developed, such as the C3-formylation of indoles using formaldehyde (B43269) and aqueous ammonia with air as the oxidant. organic-chemistry.orgepa.gov An iron-catalyzed Fukuyama-type indole synthesis has also been reported, which proceeds through a radical isonitrile-olefin coupling reaction. nih.gov
Iridium catalysts have also found application in indole synthesis, for example, in reactions that can selectively functionalize either the C2 or C7 position of the indole ring depending on the specific catalyst system used. researchgate.net
| Metal Catalyst | Synthetic Application in Indole Chemistry |
| Palladium | Cross-coupling reactions, Heck reaction, reductive cyclization of β-nitrostyrenes. nih.govmdpi.com |
| Copper | Three-component reactions for 3-indole derivatives, direct C3-chalcogenation. nih.govmdpi.com |
| Ruthenium | C-H activation for site-selective functionalization, synthesis of tris(indolyl)methanes and 3-acylindoles. mdpi.comresearchgate.netnih.govnih.gov |
| Rhodium | C-H activation with directing groups for coupling of anilines and alkynes. nih.govrsc.org |
| Iron | C3-formylation, Fukuyama-type radical cyclizations. organic-chemistry.orgepa.govnih.gov |
| Iridium | Site-selective C-H functionalization at C2 or C7. researchgate.net |
Photocatalytic and Electrochemical Methods
Modern synthetic chemistry has increasingly embraced photocatalysis and electrochemistry to forge new molecular bonds under mild conditions, often minimizing the need for harsh reagents. These techniques have been applied to the functionalization of the indole nucleus, offering innovative routes to compounds like this compound and its analogues.
Photocatalysis leverages light energy to drive chemical reactions. In the context of indole synthesis, photocatalysts can facilitate reactions such as acylation at the C3 position. For example, a cooperative approach using a nitrogen heterocyclic carbene (NHC) and a photocatalyst has been developed for the 3-acylation of indoles. rsc.org This method proceeds through a radical cross-coupling mechanism under mild conditions, demonstrating broad substrate scope and good functional group tolerance. rsc.org Another innovative strategy combines photocatalysis with enzymatic catalysis. A photo-enzymatic one-pot system has been engineered for the synthesis of 3,3-disubstituted indole-2-ketone derivatives from simple indoles. rsc.org This hybrid system involves the photocatalytic oxidation of indoles to isatins, which then undergo an enzyme-catalyzed aldol (B89426) reaction, showcasing a green and efficient pathway. rsc.org
Electrochemical methods provide another green alternative, using electrical current to promote reactions. The synthesis of 3-substituted indoles has been achieved through an electrochemical process involving the reaction of indole or N-methyl indole with aldehydes and malononitrile. dergipark.org.tr This environmentally friendly procedure is noted for its simplicity, efficiency, and mild reaction conditions. dergipark.org.tr
Biocatalytic Synthesis
Biocatalysis utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity, often under environmentally benign aqueous conditions. The application of enzymes in synthesizing complex molecules like indole alkaloids is a rapidly advancing field.
A key example is the use of S-adenosyl methionine (SAM)-dependent methyl transferases for the stereoselective methylation at the C3 position of various indoles. nih.gov The methyl transferase PsmD, from Streptomyces griseofuscus, has been characterized for its ability to directly form the pyrroloindole moiety, a core structure in many bioactive compounds. nih.gov This biocatalytic C3-indole methylation has been optimized for preparative scale synthesis and includes a system for regenerating the expensive SAM cofactor, making the process more economically viable. nih.gov Furthermore, hybrid systems combining photo- and enzyme catalysis have been developed. For instance, wheat germ lipase (B570770) (WGL) has been used to catalyze aldol reactions in a one-pot system with photocatalytic oxidation of indoles, leading to 3,3-disubstituted indole-2-ketones with yields up to 85%. rsc.org
Green Chemistry Principles in the Synthesis of Indole Carbonitriles
The integration of green chemistry principles is paramount in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. The synthesis of indole carbonitriles has benefited significantly from these principles through various innovative techniques.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes compared to conventional heating. tandfonline.comnih.gov This technique has been successfully applied to classical indole syntheses like the Fischer, Madelung, and Bischler reactions. nih.govsciforum.net
Microwave irradiation under solvent-free conditions represents a particularly green approach. sciforum.netorganic-chemistry.org For instance, the Bischler indole synthesis has been performed by irradiating N-phenacylanilines in a solid-state reaction, yielding 2-arylindoles in 52-75% yield in just 45-60 seconds. organic-chemistry.org Similarly, the Madelung indole synthesis was achieved under solvent-free conditions using potassium tert-butoxide as a base, with microwave heating reaching high temperatures to facilitate the reaction. sciforum.net The synthesis of various indole derivatives, including those with carbonitrile functionalities, has been accomplished through microwave-assisted one-pot, multi-component reactions, highlighting the efficiency and environmental benefits of this technology. tandfonline.com
| Reaction Type | Reactants | Catalyst/Base | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Knoevenagel Condensation | 3-(cyanoacetyl)indole, heteroaryl-aldehydes | Not specified | 300 W, 100°C, 8-90 min | 30-94% | researchgate.net |
| Bischler Indole Synthesis (One-pot) | Anilines, phenacyl bromides | None (aniline as base) | 540 W, 45-60 sec, solvent-free | 52-75% | organic-chemistry.org |
| Madelung Indole Synthesis | N-o-tolylbenzamide | Potassium tert-butoxide | MW, Tmax 160°C, solvent-free | 40% | sciforum.net |
| Three-component reaction | Indoles, salicyaldehydes, 2-aminopropene-1,1,3-tricarbonitrile | Trimethylamine | 100°C | High yields | tandfonline.com |
| Intramolecular Oxidative Coupling | Functionalized anilines, enamines | Palladium | MW irradiation, neat | Excellent yields | mdpi.com |
Utilization of Ionic Liquids and Deep Eutectic Solvents
Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of alternative solvents heralded for their green properties, including low volatility, high thermal stability, and potential for recyclability. mdpi.comresearchgate.netyoutube.com They can act as both the reaction medium and the catalyst, facilitating a wide range of organic transformations. mdpi.com
ILs, which are salts with low melting points, have been synthesized with indole-based anions, such as indole-3-acetate, paired with cations derived from natural products like cinchona alkaloids. nih.gov These novel ILs demonstrate how components from nature can be incorporated into green solvent design. nih.gov
Deep eutectic solvents, formed by mixing a hydrogen bond acceptor (like choline (B1196258) chloride) with a hydrogen bond donor (like carboxylic acids or urea), are particularly attractive due to their biodegradability and low toxicity. mdpi.comnih.govscispace.com DESs have been successfully employed in the synthesis of various indole derivatives. For example, a choline chloride and zinc chloride-based DES has been used to promote the one-pot, three-component synthesis of 3-substituted indoles under solvent-free sonication. rsc.org The Fischer indolization, a cornerstone of indole synthesis, has also been facilitated by a DES composed of L-tartaric acid and dimethylurea. researchgate.net Neutron diffraction studies have provided insight into how indole is solvated within a DES, showing that the cholinium cation associates with the indole's π-system, which can influence reactivity and selectivity. nih.gov
| Solvent/Catalyst System | Reaction Type | Reactants | Conditions | Key Finding | Reference |
|---|---|---|---|---|---|
| [cholineCl][ZnCl₂]₃ DES | One-pot, three-component condensation | Indoles, aryl aldehydes, active methylene (B1212753) compounds | Solvent-free, sonication | Efficient synthesis of 3-substituted indoles. | rsc.org |
| L-tartaric acid/dimethylurea (TA:DMU) DES | Fischer Indolization | Aryl hydrazones | Not specified | Facilitates a key step in indeno[1,2-b]indole (B1252910) synthesis. | researchgate.net |
| Choline chloride:malonic acid (1:1) DES | Three-component reaction | Isatoic anhydride (B1165640), aldehydes, aromatic amines | Methanol, 65°C, 2-3 h | Catalyst for 2,3-dihydroquinazolin-4(1H)-ones synthesis with 80-95% yields; recyclable. | mdpi.com |
| [Hmim]HSO₄ (IL) | One-pot reaction | 3-cyanoacetyl indole, aromatic aldehydes, malononitrile | Aqueous media, reflux, 25-40 min | Green and reusable catalyst for 3-pyranyl indole derivatives with 85-94% yields. | rsc.org |
Aqueous and Solvent-Free Reaction Conditions
Moving away from volatile organic compounds (VOCs) by using water as a solvent or eliminating solvents altogether are core principles of green chemistry. These strategies have been effectively implemented in the synthesis of indole derivatives.
Aqueous conditions are highly desirable for their environmental and safety benefits. Water has been used as a green solvent for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives from indoles, salicylaldehyde, and malononitrile, catalyzed by L-cysteine-functionalized magnetic nanoparticles. rsc.org Similarly, the synthesis of 3-pyranyl indole derivatives has been achieved in an aqueous medium using the ionic liquid [Hmim]HSO4 as a reusable catalyst, yielding products in 85-94% yield. rsc.org
Solvent-free reactions minimize waste and can be more energy-efficient. rsc.org The synthesis of 3-substituted indoles has been demonstrated under solvent-free conditions at 80°C, catalyzed by tetrabutylammonium (B224687) fluoride (B91410) (TBAF). rsc.org A direct, solvent-free Mannich-type addition of indole to aliphatic aldehydes at 100°C has been reported for the synthesis of 1-[1-(1H-indol-3-yl)alkyl]-1H-indoles. mdpi.com Microwave-assisted syntheses are often performed under solvent-free conditions, further enhancing their green credentials. sciforum.netorganic-chemistry.org
Application of Nanocatalysts and Green Catalysts
The development of efficient and recyclable catalysts is a cornerstone of sustainable chemistry. Nanocatalysts, in particular, have garnered significant attention due to their high surface-area-to-volume ratio, which often translates to superior catalytic activity and selectivity under milder conditions. jsynthchem.comresearchgate.net
Nanocatalysts such as magnetic nanoparticles (MNPs) offer the distinct advantage of easy separation from the reaction mixture using an external magnet, allowing for simple recovery and reuse. jsynthchem.comresearchgate.net L-cysteine-functionalized Fe3O4 nanoparticles have been used for the synthesis of indole-containing chromene derivatives in water. rsc.org Another example is the use of acid-functionalized multi-walled carbon nanotubes (MWCNTs) hybridized with lanthanum oxide as an efficient catalyst for preparing indole derivatives under mild, reflux conditions in ethanol. Ruthenium nanocatalysts have also been shown to effectively catalyze the regioselective C-H alkenylation of indoles. nih.gov
Other green catalysts include reusable solid acids and organocatalysts. Polyphosphoric acid (PPA) has been used as both a catalyst and a solvent in a new variant of the Fisher indole synthesis, allowing the reaction to be completed in 30 minutes with high yields. mdpi.com The development of these advanced catalytic systems is crucial for minimizing waste and creating more sustainable synthetic routes to valuable indole compounds. rsc.org
| Catalyst | Reaction Type | Conditions | Key Features | Reference |
|---|---|---|---|---|
| L-cysteine-functionalized Fe₃O₄ (LCMNP) | Three-component reaction | Water | Green solvent, catalyst reusability. | rsc.org |
| (MWCNTs)-COOH/La₂O₃ | Multi-component reaction | Ethanol, reflux | High catalytic activity, simple workup, good yields. | |
| Ruthenium Nanocatalyst (RuNC) | Regioselective C–H alkenylation | Not specified | Heterogeneous catalysis, recoverable and recyclable. | nih.gov |
| SbCl₃@Fe₃O₄/g-C₃N₄ | One-pot multi-component reaction | Mild conditions | Magnetic, high stability, reusable, good to excellent yields. | jsynthchem.com |
| Polyphosphoric acid (PPA) | Fisher Indole Synthesis | 100°C, 30 min | Acts as both catalyst and solvent, high yields. | mdpi.com |
| γ-Fe₂O₃@HAp@PBABMD@Cu | Three-component reaction | Ethanol, 25-27 min | Green heterogeneous nanocatalyst, high yields (82-95%). | researchgate.net |
Multicomponent Reactions (MCRs) for Indole Carbonitrile Derivatives
Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecular architectures, including indole derivatives. dergipark.org.tr These reactions, in which three or more reactants combine in a single synthetic operation, offer significant advantages in terms of atom economy, step economy, and operational simplicity. dergipark.org.tr
Several MCRs have been developed for the synthesis of functionalized indole-3-carbonitrile derivatives. One notable example involves the one-pot reaction of an indole, an aldehyde, and malononitrile. researchgate.net This reaction, often catalyzed by a base such as piperidine (B6355638) or an organocatalyst like L-proline, proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization to afford highly substituted pyridine (B92270) or pyran-fused indole systems containing a carbonitrile group. nih.govnih.gov For instance, the reaction of 3-cyanoacetyl indole, an aldehyde, and malononitrile under ultrasonic irradiation in the presence of piperidine leads to the formation of indol-3-yl substituted pyran derivatives. nih.gov
Another versatile MCR is the Ugi-tetrazole four-component reaction (UT-4CR), which has been employed to synthesize 2-tetrazolo substituted indoles. nih.gov This approach involves the reaction of an aniline, an isocyanide, an aldehyde, and trimethylsilyl (B98337) azide (B81097) (TMSN3) to generate an intermediate that can then undergo an acid-catalyzed ring closure to form the indole ring. nih.gov While not directly yielding this compound, this methodology provides a pathway to highly substituted indole cores that could be further modified.
The following table summarizes some MCRs used for the synthesis of indole carbonitrile derivatives:
| MCR Type | Reactants | Catalyst/Conditions | Product Type |
| Three-component | Indole, Aldehyde, Malononitrile | L-proline, ethanol, room temperature | 3-Substituted indole |
| Three-component | 3-Acetylindole, Aromatic aldehyde, Ethyl cyanoacetate, Ammonium (B1175870) acetate | Piperidine | 6-Indolylpyridine-3-carbonitrile |
| Four-component | Indole, Isocyanide, Aldehyde, TMSN3 | Room temperature | Ugi-azide adduct |
Functionalization Strategies of the Indole Nucleus
A common and versatile approach to the synthesis of this compound involves the stepwise functionalization of the indole core. This strategy allows for precise control over the substitution pattern.
N-Alkylation and its Role in 1-Ethyl Substitution
The introduction of an ethyl group at the N-1 position of the indole ring is a crucial step in the synthesis of the target molecule. N-alkylation of indoles is a well-established transformation, though it can sometimes be complicated by competing C-3 alkylation due to the nucleophilic nature of the C-3 position. organic-chemistry.orgrsc.org
Classical methods for N-alkylation typically involve the deprotonation of the indole N-H with a strong base, such as sodium hydride (NaH), followed by reaction with an alkylating agent like ethyl iodide or diethyl sulfate. rsc.orggoogle.com The choice of solvent can influence the regioselectivity, with polar aprotic solvents like DMF or THF being commonly used. rsc.org
More modern and milder methods for N-alkylation have also been developed. These include transition metal-catalyzed reactions, such as the palladium-catalyzed N-arylation of indoles, and reductive cross-coupling reactions. organic-chemistry.org For instance, a manganese catalyst has been shown to provide access to either C3- or N-alkylated indoles from indolines and alcohols, with the regioselectivity being controlled by the choice of solvent. organic-chemistry.org Iridium-catalyzed tandem dehydrogenation of N-heterocycles and alcohols also enables regioselective C-H and N-H bond functionalizations of indolines to furnish a range of N- and C3-alkylated indolines/indoles. organic-chemistry.org
The presence of the N-ethyl group can influence the reactivity of the indole ring in subsequent functionalization steps. It can sterically hinder the N-1 position and electronically modify the indole nucleus, potentially affecting the regioselectivity of further substitutions.
Introduction of the Carbonitrile Group at C-3
The introduction of a nitrile group at the C-3 position is a key transformation in the synthesis of indole-3-carbonitriles. Several methods are available for this purpose.
A direct and efficient method is the cyanation of the indole C-3 position. This can be achieved using various cyanating agents. For example, the reaction of indole with cyanogen (B1215507) bromide or tosyl cyanide in the presence of a Lewis acid can introduce the nitrile group at C-3.
Another common strategy involves the conversion of a C-3 functional group into a nitrile. For example, indole-3-carboxaldehyde can be converted to indole-3-carbonitrile through its oxime derivative. The oxime is typically prepared by reacting the aldehyde with hydroxylamine (B1172632), and subsequent dehydration using reagents like acetic anhydride or thionyl chloride affords the nitrile. orgsyn.org
The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), is a classic method for the formylation of indoles at the C-3 position, providing the precursor indole-3-carboxaldehyde. ekb.egchemicalbook.com
Site-Selective Functionalization at C-2 and C-3
The selective functionalization of the C-2 and C-3 positions of the indole ring is a central theme in indole chemistry. nih.govrsc.org The inherent nucleophilicity of the C-3 position often leads to preferential substitution at this site. nih.govacs.org However, by employing directing groups or specific catalytic systems, functionalization at the C-2 position can be achieved.
Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the site-selective modification of indoles. rsc.org For example, palladium catalysts have been used for the dual C-H functionalization of both the C-2 and C-3 positions. acs.org By using a directing group attached to the indole nitrogen, the catalyst can be guided to a specific C-H bond, enabling selective arylation, alkenylation, or other transformations. nih.govnih.gov
For the synthesis of this compound, the primary focus is on functionalization at the C-3 position. However, the ability to selectively introduce substituents at the C-2 position is crucial for the synthesis of more complex analogues.
Synthetic Routes via Precursor Compounds (e.g., Indole-3-carboxaldehyde)
A highly effective and widely used strategy for the synthesis of this compound involves the use of readily available precursor compounds, most notably indole-3-carboxaldehyde. ekb.eg This approach allows for a modular and stepwise construction of the target molecule.
The synthesis typically begins with the N-alkylation of indole-3-carboxaldehyde. This can be achieved using standard alkylation conditions, such as reacting indole-3-carboxaldehyde with an ethylating agent like ethyl bromide or diethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. nih.gov This step yields 1-ethyl-1H-indole-3-carbaldehyde. rsc.org
The subsequent and final step is the conversion of the aldehyde functionality at C-3 into a carbonitrile group. A common and efficient method for this transformation is the dehydration of the corresponding oxime. orgsyn.org The 1-ethyl-1H-indole-3-carbaldehyde is first treated with hydroxylamine hydrochloride in a suitable solvent, often with a base like pyridine, to form 1-ethyl-1H-indole-3-carbaldehyde oxime. This oxime is then dehydrated using a variety of reagents, such as acetic anhydride, phosphorus pentoxide, or Burgess reagent, to afford the desired this compound.
An alternative one-step method for the direct conversion of aldehydes to nitriles can also be employed. orgsyn.org
This precursor-based approach offers several advantages, including the commercial availability of indole-3-carboxaldehyde and the high efficiency of the individual reaction steps.
Solid-Phase Synthesis Methodologies
Solid-phase organic synthesis (SPOS) has become an important tool for the generation of libraries of small molecules for drug discovery and other applications. aalto.fi The principles of SPOS have also been applied to the synthesis of indole derivatives, including those with a carbonitrile functionality. nih.govresearchgate.net
In a typical solid-phase synthesis of indole derivatives, an indole scaffold is attached to a solid support (resin) via a suitable linker. aalto.fi The immobilized indole can then be subjected to a series of chemical transformations, with excess reagents and byproducts being easily removed by filtration. Finally, the desired product is cleaved from the solid support.
Several methods for the solid-phase synthesis of indoles have been reported, including the Fischer indole synthesis, the Madelung synthesis, and palladium-catalyzed cyclizations. aalto.fi For the synthesis of indole-3-carbonitriles, a strategy could involve attaching an indole precursor to the resin, for example, through the nitrogen atom, and then carrying out the C-3 functionalization on the solid support.
For instance, an N-linked indole could be subjected to Vilsmeier-Haack formylation to introduce the aldehyde group at C-3, followed by conversion to the nitrile on-resin. aalto.fi Alternatively, a pre-functionalized indole-3-carbonitrile could be attached to the solid support for further diversification.
While specific examples for the solid-phase synthesis of this compound are not extensively documented, the existing methodologies for the solid-phase synthesis of substituted indoles provide a clear blueprint for how such a synthesis could be designed and executed. aalto.fi
Electrophilic Aromatic Substitution on the Indole Ring System
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. researchgate.netrsc.org The presence of the nitrogen atom and the fused ring system influences the regioselectivity of these reactions.
Regioselectivity of C-3 Protonation and Subsequent Reactions
The C-3 position of the indole ring is the most nucleophilic and, therefore, the preferred site for electrophilic attack. ic.ac.uk This is due to the ability of the nitrogen atom to stabilize the resulting carbocation intermediate, known as the Wheland intermediate, through resonance. ic.ac.ukmasterorganicchemistry.com Protonation at C-3 is a key step in many acid-catalyzed reactions of indoles. The resulting 3H-indolium ion is a reactive intermediate that can undergo various subsequent reactions.
The preference for C-3 substitution can be explained by comparing the stability of the intermediates formed upon attack at different positions. ic.ac.uk While electrophilic attack is possible at other positions, such as C-2, the intermediate formed is less stable due to the disruption of the aromaticity of the benzene ring. ic.ac.uk
Nucleophilic Reactions Involving the Carbonitrile Group
The carbonitrile (cyano) group at the C-3 position of this compound is a versatile functional group that can participate in a variety of nucleophilic reactions. The electron-withdrawing nature of the nitrile group can influence the reactivity of the indole ring and provide a handle for further functionalization.
Nucleophilic addition to the carbonitrile group is a common reaction pathway. For instance, Grignard reagents can add to the nitrile to form, after hydrolysis, ketones. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing access to a range of other indole derivatives.
Cycloaddition Reactions of the Indole Core
The C2–C3 π-bond of the indole core can participate in cycloaddition reactions, although this is less common than electrophilic substitution. These reactions offer a powerful tool for the construction of complex polycyclic indole derivatives. For example, Rh(III)-catalyzed [5+2] annulation reactions between indoles and enone-tethered cyclohexadienones have been used to synthesize highly strained polycyclic oxepine-fused indoles. nih.gov Similarly, diastereoselective formal [5+3] annulation reactions between indoles and 1,6-enynes have been developed for the synthesis of indole-fused oxepines. nih.gov
Michael Additions and Knoevenagel Condensations Involving Indole Carbonitriles
The electron-rich nature of the indole ring makes it a good nucleophile for Michael additions to α,β-unsaturated carbonyl compounds. researchgate.netwikipedia.org This reaction, which forms a new carbon-carbon bond at the C-3 position, is a widely used method for the alkylation of indoles. researchgate.netnih.gov Various catalysts, including Lewis acids and even green catalysts like orange juice, have been employed to promote this reaction. researchgate.netnih.gov
Knoevenagel condensation is another important carbon-carbon bond-forming reaction that can involve indole derivatives. wikipedia.org This reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound. wikipedia.org For example, indole-3-carboxaldehyde can react with various active methylene compounds, such as malononitrile or nitromethane, in the presence of a base to yield α,β-unsaturated indole derivatives. researchgate.net These products can then be further modified, for instance, through N-acetylation.
Table 1: Examples of Michael Acceptors and Active Methylene Compounds in Reactions with Indoles
| Reaction Type | Reactant Class | Specific Examples |
|---|---|---|
| Michael Addition | α,β-Unsaturated Ketones | Chalcones, Cyclopentenones researchgate.net |
| Michael Addition | Nitroolefins | trans-β-Nitrostyrene derivatives nih.gov |
Intramolecular Cyclization Pathways in Complex Derivative Synthesis
Intramolecular cyclization reactions involving indole carbonitriles are a powerful strategy for the synthesis of complex, fused polycyclic indole derivatives. These reactions can be catalyzed by various transition metals, such as palladium and copper. nih.govrsc.org For example, palladium-catalyzed intramolecular C-H addition of indoles bearing cyanohydrin components at the C-3 position to the nitrile group can lead to the formation of functionalized carbazoles and other fused systems. nih.gov
Copper-catalyzed domino intramolecular cyclization reactions have also been developed. rsc.org These reactions can involve the formation of multiple bonds in a single step, providing an efficient route to complex indole alkaloids.
Metal-Catalyzed Coupling Reactions in the Context of Indole Carbonitriles
Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and they have been widely applied to the functionalization of indoles. researchgate.netwiley.com Palladium-catalyzed reactions are particularly prevalent. researchgate.netmdpi.com
Various types of cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, have been successfully employed to introduce a wide range of substituents onto the indole core of indole-2-carbonitrile derivatives. mdpi.comnih.gov These reactions typically involve the coupling of a halogenated or otherwise activated indole with a suitable coupling partner, such as a terminal alkyne, a boronic acid, an organotin reagent, or an alkene. mdpi.comnih.gov For instance, the Sonogashira coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives with terminal alkynes provides a route to various disubstituted indole-2-carbonitriles. nih.gov
Table 2: Common Metal-Catalyzed Cross-Coupling Reactions of Indole Derivatives
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Reference |
|---|---|---|---|
| Sonogashira Coupling | Iodoindole, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | mdpi.com |
| Suzuki-Miyaura Coupling | Iodoindole, Boronic Acid | Pd catalyst | nih.gov |
| Stille Coupling | Iodoindole, Organotin Reagent | Pd catalyst | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of 1-Ethyl-1H-indole-3-carbonitrile provides characteristic signals that confirm the presence and connectivity of the ethyl group and the indole (B1671886) ring protons. While specific chemical shifts can vary slightly depending on the solvent and spectrometer frequency, typical values are observed. For a related compound, 1-ethyl-1H-indole-3-carbaldehyde, the ethyl group protons appear as a quartet around 4.24 ppm (CH₂) and a triplet around 1.56 ppm (CH₃), with a coupling constant of 7.3 Hz. rsc.org The aromatic protons of the indole nucleus resonate in the downfield region, typically between 7.0 and 8.5 ppm, reflecting their varied electronic environments.
Interactive Data Table: ¹H NMR Spectral Data for a Structurally Related Compound, 1-Ethyl-1H-indole-3-carbaldehyde
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 10.01 | s | 1H, CHO | |
| 8.31 | d | 8.2 | 1H, Ar-H |
| 7.75 | s | 1H, Ar-H | |
| 7.38 | t | 7.5 | 1H, Ar-H |
| 7.34 | m | 1H, Ar-H | |
| 7.31 | d | 7.1 | 1H, Ar-H |
| 4.24 | q | 7.3 | 2H, N-CH₂ |
| 1.56 | t | 7.3 | 3H, CH₃ |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For 1-ethyl-1H-indole-3-carbaldehyde, the carbon of the ethyl group's methylene (B1212753) (CH₂) and methyl (CH₃) groups are observed at approximately 41.89 ppm and 15.05 ppm, respectively. rsc.org The nitrile carbon (C≡N) in indole-3-carbonitrile derivatives typically appears in the range of 115-120 ppm. The carbons of the indole ring resonate in the aromatic region, generally between 100 and 140 ppm. For instance, in 1-methyl-1H-indole-3-carbonitrile, the carbon signals are observed at δ 136.0, 135.5, 127.8, 123.8, 122.1, 119.8, 115.9, 110.3, 85.5, and 33.6. rsc.org
Interactive Data Table: ¹³C NMR Spectral Data for a Structurally Related Compound, 1-Ethyl-1H-indole-3-carbaldehyde
| Chemical Shift (δ) ppm | Assignment |
| 184.47 | CHO |
| 137.55 | Ar-C |
| 137.02 | Ar-C |
| 125.50 | Ar-C |
| 122.89 | Ar-C |
| 122.13 | Ar-C |
| 118.14 | Ar-C |
| 109.98 | Ar-C |
| 41.89 | N-CH₂ |
| 15.05 | CH₃ |
Two-dimensional (2D) NMR techniques are instrumental in establishing the definitive structure and connectivity of complex molecules. weebly.comipb.ptomicsonline.org
COSY (Correlation Spectroscopy) is used to identify proton-proton couplings within the molecule, confirming the ethyl group's structure and the relationships between adjacent protons on the indole ring.
HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) experiments correlate proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds), which is crucial for connecting the ethyl group to the indole nitrogen and the nitrile group to the C3 position of the indole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the spatial proximity of protons, which helps in confirming the conformation of the ethyl group relative to the indole ring.
These advanced techniques, when used in concert, provide a comprehensive and unambiguous structural elucidation of this compound. weebly.comipb.ptomicsonline.org
X-ray Crystallography for Definitive Structural Confirmation
X-ray crystallography provides the most definitive structural evidence for crystalline compounds by mapping the electron density to determine the precise arrangement of atoms in three-dimensional space. For indole derivatives, this technique confirms the planarity of the indole ring and the geometry of its substituents. For instance, in the crystal structure of 1,3-dimethyl-1H-indole-2-carbonitrile, the indole ring is nearly planar. nih.gov Similarly, for ethyl 1,3-dimethyl-1H-indole-2-carboxylate, the dihedral angle between the indole ring and the ester group is small, indicating a relatively planar conformation. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of an indole-3-carbonitrile derivative shows a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2230 cm⁻¹. For instance, 7-iodo-1H-indole-3-carbonitrile exhibits a strong C≡N stretch at 2229 cm⁻¹. mdpi.com The spectrum also displays absorptions corresponding to the C-H stretching of the aromatic indole ring and the aliphatic ethyl group, as well as C=C stretching vibrations of the aromatic system.
Interactive Data Table: Characteristic IR Absorption Frequencies for Related Indole Carbonitriles
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| N-H stretch | 3233 | mdpi.com |
| C≡N stretch | 2229 | mdpi.com |
| Aromatic C-H stretch | ~3050-3150 | |
| Aliphatic C-H stretch | ~2850-2960 | |
| Aromatic C=C stretch | ~1450-1600 |
Mass Spectrometry (e.g., ESI-MS) for Molecular Weight Determination
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound, offering high accuracy and sensitivity. For "this compound," with a molecular formula of C₁₁H₁₀N₂ and a calculated molecular weight of 170.22 g/mol , Electrospray Ionization Mass Spectrometry (ESI-MS) is a particularly suitable technique. matrixscientific.com
In a typical ESI-MS analysis, the molecule is ionized, most commonly through protonation, to form a pseudomolecular ion [M+H]⁺. For "this compound," this would result in an ion with a mass-to-charge ratio (m/z) of approximately 171.22. High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the confirmation of the elemental composition. For instance, the calculated exact mass for the [M+H]⁺ ion of C₁₁H₁₁N₂ is 171.0922.
Further insights can be gleaned from the mass spectral data of other related indole derivatives, which are often characterized by the stability of the indole ring system.
Table 1: Predicted and Observed ESI-MS Data for this compound and a Related Compound
| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Predicted/Observed [M+H]⁺ (m/z) | Citation |
| This compound | C₁₁H₁₀N₂ | 170.22 | ~171.22 (Predicted) | matrixscientific.com |
| 1-Ethyl-1H-indole-3-carbaldehyde | C₁₁H₁₁NO | 173.21 | 174.0 (Observed) | rsc.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, particularly those involving π-electron systems. The indole ring, being an aromatic heterocycle, exhibits characteristic absorption bands in the UV region. These absorptions are attributed to π → π* transitions, where an electron is promoted from a bonding (π) to an anti-bonding (π*) molecular orbital. wikipedia.orglibretexts.org
The UV-Vis spectrum of the parent indole molecule in ethanol (B145695) displays two main absorption bands, one around 219 nm and another, more structured band, between 260 and 290 nm. mdpi.com The introduction of substituents onto the indole ring can significantly influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.
For "this compound," the presence of the ethyl group at the N1 position and the nitrile group at the C3 position is expected to modulate the electronic properties of the indole chromophore. The nitrile group (-C≡N), being an electron-withdrawing group, can engage in conjugation with the indole π-system, which typically leads to a bathochromic (red) shift of the absorption maxima compared to the unsubstituted indole.
While a specific experimental UV-Vis spectrum for "this compound" is not widely published, data from related indole-3-carbonitrile and N-alkylated indole derivatives can be used for a comparative analysis. For instance, a study on 7-iodo-1H-indole-3-carbonitrile showed HPLC detection at 254 nm and 280 nm, indicating significant absorbance in these regions. mdpi.com Another related compound, indole-3-acetaldehyde, exhibits absorption maxima at 244, 260, and 300 nm. researchgate.net Furthermore, research on 4-substituted indoles has demonstrated that the electronic nature of the substituent plays a crucial role in tuning the electronic transition energies. nih.gov
The electronic transitions in such molecules are generally broad because they are superimposed on various vibrational energy levels. ufg.br The solvent in which the spectrum is recorded can also influence the position of the absorption bands. wikipedia.org
Table 2: Characteristic UV Absorption Maxima of Related Indole Derivatives
| Compound | Solvent | Absorption Maxima (λmax, nm) | Type of Transition | Citation |
| Indole | Ethanol | 219, 260-290 | π → π | mdpi.com |
| Indole-3-acetic acid | Ethanol | 219, 280 | π → π | researchgate.net |
| Indole-3-acetaldehyde | Not specified | 244, 260, 300 | π → π | researchgate.net |
| 7-Iodo-1H-indole-3-carbonitrile | Not specified | 254, 280 (HPLC detection) | π → π | mdpi.com |
Based on this comparative data, it is anticipated that the UV-Vis spectrum of "this compound" in a non-polar solvent would exhibit strong absorptions characteristic of the indole chromophore, likely with maxima shifted due to the electronic influence of the ethyl and cyano substituents.
Theoretical and Computational Studies of 1 Ethyl 1h Indole 3 Carbonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. It has become a staple in computational chemistry for its balance of accuracy and computational cost.
Molecular Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. pennylane.ai For 1-Ethyl-1H-indole-3-carbonitrile, DFT calculations are used to determine its equilibrium geometry, including bond lengths, bond angles, and dihedral angles. The indole (B1671886) ring system is essentially planar, a characteristic feature of this heterocyclic scaffold. nih.govnih.govresearchgate.net The ethyl group attached to the indole nitrogen introduces conformational flexibility.
DFT methods, such as B3LYP combined with a basis set like 6-31G(d,p), are commonly employed for such optimizations. nih.gov The resulting optimized geometry is crucial for accurately predicting other molecular properties.
Electronic structure analysis provides information on the distribution of electrons within the molecule. The net atomic charges, calculated using methods like Mulliken population analysis, can reveal reactive sites. For indole derivatives, the electron-withdrawing nature of the nitrile group at the C3 position influences the electron density across the indole ring. This, in turn, affects the molecule's reactivity, particularly its susceptibility to nucleophilic or electrophilic attack. researchgate.net
| Parameter | Typical Value (Å or °) |
| C2-C3 Bond Length | ~1.38 Å |
| C3-C3A Bond Length | ~1.44 Å |
| N1-C2 Bond Length | ~1.37 Å |
| C3-CN Bond Length | ~1.43 Å |
| C-N (Nitrile) Bond Length | ~1.16 Å |
| N1-C2-C3 Bond Angle | ~108° |
| C2-N1-C7A Bond Angle | ~109° |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Spectra)
DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts: Quantum mechanical calculations can predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts with reasonable accuracy. rsc.org Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used with DFT, calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). While dedicated machine learning algorithms are also showing high accuracy in predicting ¹H chemical shifts, DFT remains a fundamental method. nih.govscite.ai For this compound, predictions would show characteristic signals for the aromatic protons on the indole ring, the methylene (B1212753) and methyl protons of the ethyl group, and the carbons of the indole and nitrile moieties.
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). It calculates the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. nih.gov The predicted spectrum for an indole derivative like this compound would typically feature π-π* transitions characteristic of the aromatic indole system, with absorption maxima (λ_max) expected in the UV region. researchgate.netresearchgate.net The specific positions of these peaks are influenced by substituents on the indole ring.
Frontier Molecular Orbitals (HOMO-LUMO Gap) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net
Table 2: Representative Frontier Orbital Energies for Substituted Indoles Note: This table illustrates the effect of substituents on HOMO-LUMO energies in indole systems, based on general principles found in the literature. researchgate.net Specific values for this compound would require a dedicated calculation.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Indole (Reference) | ~ -5.5 | ~ -0.2 | ~ 5.3 |
| 2-Cyano-indole | Lower | Lower | Smaller than Indole |
| N,2-Dicyano-indole | Lower | Lower | Smaller than 2-Cyano-indole |
| This compound (Predicted Trend) | Lower than Indole | Lower than Indole | Likely smaller than Indole |
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods are particularly useful for exploring its potential as a biologically active agent.
Prediction of Binding Affinities and Interaction Modes with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. walisongo.ac.id This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of their interaction.
For indole-based compounds, numerous studies have used docking to explore their potential as inhibitors of various enzymes. For instance, indole derivatives have been docked into the active sites of targets like autotaxin (ATX) and tubulin. nih.govnih.gov A docking study of this compound would involve:
Obtaining the 3D structure of a target protein (e.g., from the Protein Data Bank).
Generating a low-energy 3D conformation of the ligand.
Using a docking program (e.g., AutoDock, GOLD) to systematically search for the best binding pose of the ligand within the protein's active site. walisongo.ac.id
The output includes a binding affinity score (often in kcal/mol), which estimates the strength of the interaction, and a detailed view of the binding mode. nih.govcivilica.com This reveals key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the protein's amino acid residues. nih.gov For example, a study on indole-3-carboxylic acid derivatives identified them as ATX inhibitors, with docking studies guiding the structural modifications to improve potency. nih.gov
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For this compound, the primary source of conformational flexibility is the rotation around the N1-C(ethyl) bond and the C-C bond within the ethyl group.
Energy minimization is a computational process used to find the conformation with the lowest potential energy, which corresponds to the most stable structure. walisongo.ac.iduns.ac.id This is achieved using force fields (in molecular mechanics) or quantum mechanical methods. A thorough conformational search involves systematically rotating the flexible bonds and performing energy minimization on each resulting structure to identify all low-energy conformers. Understanding the preferred conformation of the molecule is essential, as the bioactive conformation (the shape it adopts when binding to a target) is often a low-energy one. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and chemical research, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net For indole derivatives, which are recognized as "privileged structures" in medicinal chemistry, QSAR models are instrumental in predicting their therapeutic potential and guiding the synthesis of new, more potent analogues. mdpi.comresearchgate.net
Cheminformatics tools are essential in this process, enabling the calculation of a wide array of molecular descriptors that quantify various aspects of a molecule's structure. u-strasbg.frdrugdesign.org These descriptors can be broadly categorized into:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and polarizability.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.
Hydrophobic Descriptors: These quantify the lipophilicity of the compound, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a key parameter.
Topological Descriptors: These are numerical representations of the molecular structure, capturing information about branching and connectivity.
Although specific QSAR studies on this compound are not widely available in the current literature, general principles derived from studies on other 3-substituted indoles can be applied. For instance, research on indole derivatives as anti-inflammatory agents has shown that lipophilicity (LogP) and the presence of specific functional groups significantly influence activity. researchgate.net
A hypothetical QSAR study on a series of 1-substituted indole-3-carbonitriles might involve the development of a regression model like the one shown below:
pIC50 = β0 + β1(LogP) + β2(Dipole Moment) + β3(Molecular Surface Area) + ...
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the β coefficients represent the contribution of each descriptor to the activity.
Table 1: Commonly Used Molecular Descriptors in QSAR Studies of Indole Derivatives
| Descriptor Category | Specific Descriptor | Typical Influence on Activity |
| Hydrophobic | LogP | Often, an optimal range exists for cell permeability. |
| Electronic | Dipole Moment | Can influence binding to polar sites on a receptor. |
| Steric | Molecular Weight | Can affect diffusion and fit within a binding pocket. |
| Topological | Wiener Index | Relates to molecular branching and compactness. |
This table is illustrative and the specific influence of each descriptor is dependent on the biological target.
Cheminformatics databases and software also play a crucial role in virtual screening and the design of compound libraries. u-strasbg.fr By analyzing large datasets of chemical structures and their associated biological data, researchers can identify promising candidates for further investigation. mdpi.com
Analysis of Hyperconjugative Interactions (e.g., NBO analysis)
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density within a molecule, providing insights into bonding, stability, and intramolecular interactions. It examines the interactions between filled (donor) and empty (acceptor) orbitals. A key aspect of NBO analysis is the study of hyperconjugative interactions, which involve the donation of electron density from a filled bonding orbital (σ) or a lone pair (n) to an adjacent empty anti-bonding orbital (σ* or π*).
Table 2: Representative Hyperconjugative Interactions and Their Second-Order Perturbation Energies (E(2)) from NBO Analysis of a Related Indole Derivative
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Description |
| n(1) N1 | π(C2-C3) | ~50-60 | Strong delocalization of the nitrogen lone pair into the pyrrole (B145914) ring. |
| n(1) N1 | π(C8-C9) | ~10-15 | Delocalization of the nitrogen lone pair into the benzene (B151609) ring. |
| σ(C4-C5) | π(C2-C3) | ~2-5 | Delocalization from the benzene ring into the pyrrole ring. |
| σ(C-H) of ethyl | π(N1-C2) | ~1-3 | Weak hyperconjugation from the ethyl group to the indole ring. |
Data presented is illustrative and based on general findings for indole systems. Actual values for this compound would require specific calculations.
These hyperconjugative interactions have a direct impact on the geometry and reactivity of the molecule. The delocalization of the nitrogen lone pair, for instance, contributes to the planarity of the indole ring and influences its nucleophilic character.
Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.
For this compound, the MEP surface would highlight several key features. The nitrogen atom of the nitrile group (-C≡N) is expected to be a region of high negative potential (red), indicating its susceptibility to interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the benzene ring and the ethyl group would exhibit positive potential (blue).
The π-system of the indole ring generally shows a negative potential above and below the plane of the ring, making it susceptible to electrophilic aromatic substitution. researchgate.net However, the presence of the electron-withdrawing nitrile group at the C3 position would modulate this, reducing the electron density in the pyrrole ring compared to unsubstituted indole.
Table 3: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound
| Molecular Region | Predicted MEP | Implication for Reactivity |
| Nitrogen of Nitrile Group | Strong Negative (Red) | Site for electrophilic attack and hydrogen bonding. |
| π-cloud of Indole Ring | Negative (Red/Yellow) | Susceptible to electrophilic attack, though modulated by the nitrile group. |
| Hydrogen atoms of Benzene Ring | Positive (Blue) | Potential sites for interaction with nucleophiles. |
| Hydrogen atoms of Ethyl Group | Positive (Blue) | Generally less reactive than aromatic protons. |
This table is based on general principles of MEP analysis applied to the structure of this compound.
The MEP surface provides a holistic view of the molecule's charge distribution, complementing the more localized information obtained from NBO analysis. It is a powerful tool for understanding intermolecular interactions and predicting the initial stages of chemical reactions.
Biological Activity and Mechanisms of Action of 1 Ethyl 1h Indole 3 Carbonitrile Derivatives
Anticancer Potential and Molecular Targets
The indole (B1671886) nucleus is a prevalent feature in many biologically active compounds, both natural and synthetic, and is recognized as a "privileged" structure in drug discovery. mdpi.comacs.org Derivatives of 1-Ethyl-1H-indole-3-carbonitrile have shown considerable promise as anticancer agents, operating through various mechanisms to inhibit tumor growth and proliferation.
Inhibition of Kinases (e.g., DYRK1A)
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.gov Certain indole-3-carbonitrile derivatives have been identified as potent inhibitors of specific kinases involved in cancer progression.
One such kinase is the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in the development of several diseases. nih.govmdpi.comtandfonline.com Through fragment-based drug design, researchers have developed a series of indole-3-carbonitriles that act as powerful inhibitors of DYRK1A. nih.govmdpi.com By modifying a 7-chloro-1H-indole-3-carbonitrile template, scientists have synthesized novel inhibitors with activity in the double-digit nanomolar range in vitro and submicromolar activity in cell culture assays. nih.govmdpi.comtandfonline.com Molecular docking studies suggest that these inhibitors bind within the ATP-binding pocket of the DYRK1A enzyme. mdpi.com
Derivatives have also shown inhibitory activity against other kinases. For instance, some urea-containing indole derivatives demonstrated strong inhibition against SRC kinase, with one compound exhibiting an IC₅₀ value of 0.002 µM. grantome.com Another compound, C11, was developed as a highly potent inhibitor of Tropomyosin receptor kinase (TRK), which is a key target in cancers with NTRK gene fusions. nih.gov
Table 1: Kinase Inhibitory Activity of Selected Indole Derivatives
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division, making them a well-established target for anticancer drugs. acs.orgnih.gov A significant number of indole-based compounds have been developed as tubulin polymerization inhibitors, often by binding to the colchicine (B1669291) site on tubulin. acs.orgnih.govactanaturae.ru
For example, a series of coumarin-indole derivatives were designed as tubulin polymerization inhibitors. One compound, MY-413, was particularly effective, inhibiting tubulin polymerization with an IC₅₀ value of 2.46 µM. mdpi.com Similarly, a quinoline-indole derivative was shown to significantly inhibit tubulin polymerization in vitro with an IC₅₀ of 2.09 µmol/L. actanaturae.ru Other research has produced furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives that act as microtubule-destabilizing agents by binding to the colchicine site. nih.gov
Effects on Cancer Cell Lines
The anticancer potential of this compound derivatives has been validated through their cytotoxic effects on a wide array of human cancer cell lines.
Gastric Cancer: Compound MY-413, a coumarin-indole derivative, displayed exceptionally potent inhibitory activity against the MGC-803 gastric cancer cell line with an IC₅₀ value of 0.011 µM. mdpi.com
Lung Cancer: An indolyl quinoline (B57606) derivative, EMMQ, demonstrated growth inhibition in non-small cell lung cancer (NSCLC) cell lines A549 and H460, with IC₅₀ values of 8 µM in both. researchgate.net Novel indole derivatives have also been tested against the A549 lung cancer cell line, with some compounds causing significant cell death. grantome.com
Breast Cancer: Indole derivatives have shown efficacy against breast cancer cells, including the MCF-7 line. acs.orggrantome.com
Prostate Cancer: A synthesized indole derivative (compound 16) showed strong cytotoxicity against PC3 prostate cancer cells. grantome.com
Broad-Spectrum Activity: Several indole derivatives have exhibited potent activities against a panel of five different cancer cell lines, with IC₅₀ values ranging from 2 to 11 μmol/L. actanaturae.ru The National Cancer Institute (NCI) has screened indole derivatives against its 60-human cancer cell line panel, with some compounds showing potent growth inhibition. nih.govresearchgate.net
Table 2: Cytotoxic Activity of Indole Derivatives on Various Cancer Cell Lines
Modulation of Cellular Pathways
Beyond direct target inhibition, these indole derivatives modulate key cellular pathways to exert their anticancer effects. A common mechanism is the induction of apoptosis (programmed cell death) and cell cycle arrest.
For instance, compound MY-413 was found to induce apoptosis and arrest the cell cycle in the G2/M phase in gastric cancer cells, a consequence of its inhibitory effects on both tubulin polymerization and the MAPK signaling pathway. mdpi.com Similarly, the TRK inhibitor C11 induced cancer cell death by arresting the cell cycle and triggering apoptosis. nih.gov In prostate cancer cells, another indole derivative significantly increased the levels of pro-apoptotic proteins such as caspase-3, caspase-8, and Bax, while decreasing the level of the anti-apoptotic protein Bcl-2, strongly indicating the induction of apoptosis. grantome.com
Antimicrobial Activities (Antibacterial, Antifungal)
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. nih.govnih.gov Indole and its derivatives have long been recognized for their broad-spectrum antimicrobial properties. nih.gov
Various synthetic strategies have yielded 3-substituted indole derivatives with significant antibacterial and antifungal activity. nih.gov Studies have demonstrated that these compounds are effective against a range of clinically important pathogens, including Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Bacillus sp., and Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. nih.govnih.gov
One study reported that indole-thiadiazole and indole-triazole derivatives were particularly effective against S. aureus and MRSA. nih.gov Another investigation into (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives found them to have good to excellent antibacterial and antifungal activity, with some compounds showing MIC values as low as 0.004 mg/mL. Molecular docking studies from this research suggested that the antibacterial activity may stem from the inhibition of the enzyme MurB, while antifungal activity could be linked to the inhibition of 14a-lanosterol demethylase. Good antifungal activity has also been reported against Candida albicans. nih.gov
Antiviral Properties (e.g., HIV-1 Fusion Inhibition)
The indole scaffold is a key component in several antiviral drugs, and research continues to uncover its potential against various viruses, including Human Immunodeficiency Virus (HIV). nih.govactanaturae.runih.gov Indole derivatives have been shown to inhibit HIV through multiple mechanisms, including the inhibition of key viral enzymes and the disruption of viral entry into host cells. actanaturae.ru
A particularly promising strategy involves the development of small-molecule HIV-1 fusion inhibitors that target the viral glycoprotein (B1211001) gp41. acs.org The fusion process requires a conformational change in gp41, which involves the formation of a six-helix bundle. Indole-based compounds have been designed to bind to a conserved hydrophobic pocket on gp41, disrupting this process and thus preventing the virus from entering host cells. Structure-activity relationship studies have led to the optimization of these inhibitors, with one compound (6j) exhibiting a potent 0.2 µM EC₅₀ against both cell-cell fusion and live virus replication.
While fusion inhibition is a key area of research, other indole derivatives have demonstrated anti-HIV activity through different mechanisms:
Reverse Transcriptase (RT) Inhibition: Indole derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.comnih.gov
Integrase Inhibition: Some indole-2-carboxylic acid derivatives are effective inhibitors of HIV-1 integrase, an enzyme crucial for integrating the viral genome into the host cell's DNA. mdpi.com
Transcription Inhibition: 3-Oxindole derivatives have been identified that inhibit Tat-mediated viral transcription, a process essential for viral gene expression. mdpi.com
Attachment Inhibition: Certain indole-based compounds act as HIV-1 attachment inhibitors, preventing the initial interaction between the virus and the host cell. nih.gov
This multi-pronged attack on the HIV life cycle highlights the versatility of the indole scaffold and the significant potential of its derivatives as a source of new antiviral therapies.
Anti-inflammatory and Analgesic Effects
Derivatives of the indole nucleus have shown notable anti-inflammatory and analgesic properties. While research directly on this compound is specific, the broader class of indole derivatives provides significant insights into its potential effects.
Studies have demonstrated that certain indole derivatives can significantly reduce inflammation. For instance, indole derivatives of ursolic acid have been shown to decrease the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in RAW 264.7 cells. chemrxiv.org These derivatives also inhibited the expression of principal inflammatory mediators like iNOS and COX-2. chemrxiv.org Furthermore, some brominated indoles isolated from marine molluscs have exhibited anti-inflammatory activity by inhibiting nitric oxide (NO), TNFα, and PGE2 production. nih.gov The simple indole derivative, isatin, has also been found to inhibit iNOS, COX-2, and TNFα, leading to reduced levels of PGE2 and NO in LPS-stimulated mouse macrophages. nih.gov Indole-3-carbinol (B1674136), a phytochemical derived from cruciferous vegetables, has demonstrated the ability to reverse oxidative stress and inflammatory markers, including interleukin 6 and tumor necrosis factor α. nih.gov Similarly, indole-3-acetic acid, a tryptophan-derived metabolite, has been shown to attenuate inflammation by suppressing the secretion of pro-inflammatory cytokines like IL-1β, IL-6, and MCP-1. mdpi.com
In terms of analgesic activity, novel indole derivatives have been evaluated in various animal models of pain. One study reported that a synthesized indole derivative, compound M3, significantly increased the pain threshold in Haffner's tail clip and hot plate tests in rats. researchgate.net It also reduced the number of writhes in the acetic acid-induced writhing test, indicating its analgesic potential. researchgate.net Another study on 1H-isoindole-1,3(2H)-dione derivatives, which share a core structural feature with some indole compounds, demonstrated a broad spectrum of analgesic activity in tonic, neurogenic, and inflammatory pain models. mdpi.comnih.gov However, a study on α-(dimethylaminomethyl)-l-ethyl-3-indolemethanol and related compounds found that they did not possess inherent analgesic activity but did potentiate the effects of morphine. documentsdelivered.com
Table 1: Anti-inflammatory and Analgesic Activity of Selected Indole Derivatives
| Compound/Derivative | Model/Assay | Observed Effect | Reference |
|---|---|---|---|
| Indole derivatives of ursolic acid | RAW 264.7 cells | Reduced TNF-α, IL-6, IL-1β, iNOS, COX-2 | chemrxiv.org |
| Brominated indoles | LPS-stimulated macrophages | Inhibition of NO, TNFα, PGE2 | nih.gov |
| Isatin | LPS-stimulated macrophages | Inhibition of iNOS, COX-2, TNFα | nih.gov |
| Indole-3-carbinol | LPS-stimulated glial cells | Reversed oxidative stress and inflammatory markers | nih.gov |
| Indole-3-acetic acid | RAW264.7 macrophages | Suppressed IL-1β, IL-6, MCP-1 secretion | mdpi.com |
| Indole derivative (M3) | Rat pain models | Increased pain threshold, reduced writhing | researchgate.net |
| 1H-isoindole-1,3(2H)-dione derivatives | Various pain models | Broad analgesic activity | mdpi.comnih.gov |
| α-(dimethylaminomethyl)-l-ethyl-3-indolemethanol | Rat models | No inherent analgesic activity, potentiated morphine | documentsdelivered.com |
Antioxidant Efficacy
The antioxidant properties of indole derivatives are another area of significant scientific interest. These compounds have shown the ability to scavenge free radicals and protect against oxidative stress-induced cellular damage.
Research on C-3 substituted indole derivatives has revealed their antioxidant potential through various mechanisms, including single electron transfer (SET) and hydrogen atom transfer (HAT). nih.gov Specifically, a derivative with a pyrrolidinedithiocarbamate moiety at the C-3 position demonstrated significant antioxidant properties in DPPH scavenging and Fe2+ chelating assays. nih.gov Furthermore, a series of ethenyl indoles have been synthesized and studied for their antioxidant properties. Ethenyl indoles with electron-donating substituents exhibited antioxidant activity comparable to vitamin E, while those with strong electron-withdrawing groups showed weak or no activity. rsc.org The antioxidant mechanism for these compounds is suggested to be through hydrogen and/or electron and proton transfer to quench free radicals. rsc.org
Indole-3-acetic acid has been found to possess anti-inflammatory and anti-oxidative activity by inducing heme oxygenase-1 (HO-1) and neutralizing free radicals in RAW264.7 cells. mdpi.com Similarly, indole-3-carbinol has shown potential antioxidant effects, contributing to its cardioprotective properties. nih.gov
Table 2: Antioxidant Activity of Selected Indole Derivatives
| Compound/Derivative | Assay/Model | Key Findings | Reference |
|---|---|---|---|
| C-3 substituted indole derivatives | DPPH scavenging, Fe2+ chelating | Significant antioxidant activity, particularly with a pyrrolidinedithiocarbamate moiety. | nih.gov |
| Ethenyl indoles | DPPH assay | Activity dependent on substituents; electron-donating groups enhance antioxidant properties. | rsc.org |
| Indole-3-acetic acid | RAW264.7 cells | Induction of HO-1 and direct neutralization of free radicals. | mdpi.com |
| Indole-3-carbinol | In vivo and in vitro models | Potential antioxidant effects contributing to cardioprotection. | nih.gov |
Receptor Modulation (e.g., Cannabinoid CB1 Receptor Agonism/Allosteric Modulation)
Indole derivatives have been identified as significant modulators of the cannabinoid CB1 receptor, acting as allosteric modulators that can enhance or inhibit the effects of other ligands. nih.gov The first evidence of an allosteric binding site on the CB1 receptor came from studies on indole derivatives. nih.gov
These indole-based allosteric modulators can be classified as positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs). nih.gov For example, certain 3-(2-nitro-1-arylethyl)-1H-indoles have been identified as PAMs in cAMP functional assays. nih.gov In contrast, some 1H-indole-2-carboxamide derivatives have been reported as NAMs of CB1 receptor agonists. nih.gov The modulation of the CB1 receptor by these compounds offers a nuanced approach to influencing the endocannabinoid system, which is involved in numerous physiological processes.
Furthermore, research has explored indole derivatives as agonists for the CB2 receptor, which plays a crucial role in analgesia and anti-inflammation. researchgate.net A series of indole derivatives with N-ethyl morpholine (B109124) moieties were designed and found to possess high affinity for the CB2 receptor, with some compounds showing potent agonistic action. researchgate.net
Table 3: Receptor Modulation by Indole Derivatives
| Derivative Class | Target Receptor | Type of Modulation | Reference |
|---|---|---|---|
| 3-(2-nitro-1-arylethyl)-1H-indoles | Cannabinoid CB1 Receptor | Positive Allosteric Modulator (PAM) | nih.gov |
| 1H-indole-2-carboxamides | Cannabinoid CB1 Receptor | Negative Allosteric Modulator (NAM) | nih.gov |
| Indoles with N-ethyl morpholine moieties | Cannabinoid CB2 Receptor | Agonist | researchgate.net |
Enzyme Inhibition (e.g., Xanthine (B1682287) Oxidase)
Certain derivatives of this compound have been investigated as inhibitors of xanthine oxidase (XO), an enzyme that plays a key role in purine (B94841) metabolism and is associated with conditions like gout and hyperuricemia. nih.govresearchgate.net
One study focused on the design and synthesis of N-(3-cyano-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamides as amide-based XO inhibitors. researchgate.net Within this series, the compound N-(3-cyano-1-cyclopentyl-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide was identified as a particularly potent inhibitor, with significantly higher in vitro inhibitory potency than allopurinol, a commonly used XO inhibitor. researchgate.net Molecular simulations suggested that these compounds interact effectively with the active site of the enzyme. researchgate.net Another class of compounds, 1-alkyl-5-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitriles, has also been synthesized and explored for XO inhibition. nih.gov Additionally, research has shown that ethylisonitrile can cause irreversible inhibition of xanthine oxidase, suggesting that the nitrile group can play a crucial role in the interaction with the enzyme. duke.edu
Table 4: Xanthine Oxidase Inhibition by Indole Derivatives
| Compound Series | Key Moiety | Most Potent Compound (IC50) | Reference |
|---|---|---|---|
| N-(3-cyano-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamides | 3-cyano-1H-indol-5-yl | N-(3-cyano-1-cyclopentyl-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide (0.62 μM) | researchgate.net |
| 1-alkyl-5-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitriles | 1-alkyl-1H-indole-3-carbonitrile | Not specified | nih.gov |
| Ethylisonitrile | Ethylisonitrile | Irreversible inhibitor | duke.edu |
Interactions with Other Biological Targets (e.g., TRK Inhibitors, Transport Inhibitor Response 1 Antagonists)
Beyond receptor modulation and enzyme inhibition, derivatives of this compound have been shown to interact with other important biological targets, highlighting their potential as therapeutic agents for a variety of diseases.
TRK Inhibitors: Tropomyosin receptor kinase (TRK) has emerged as a significant target in cancers driven by NTRK gene fusions. nih.gov A study reported the development of a highly potent TRK inhibitor, designated C11, which is a 1H-indole-3-carbonitrile derivative. nih.gov This compound demonstrated significant antiproliferative effects against TRK-dependent cancer cell lines and inhibited colony formation and cell migration in a dose-dependent manner. nih.gov
Transport Inhibitor Response 1 (TIR1) Antagonists: In the field of agriculture, indole-3-carboxylic acid derivatives have been designed and synthesized as potential antagonists of the transport inhibitor response 1 (TIR1) protein, which is an auxin receptor. frontiersin.orgnih.gov These compounds have shown herbicidal activities against both monocotyledonous and dicotyledonous weeds. frontiersin.orgnih.gov One such derivative, ethyl 3,3-bis(1-ethyl-1H-indol-3-yl)propanoate, was synthesized and characterized in this context. frontiersin.org
Table 5: Interaction of this compound Derivatives with Other Biological Targets
| Derivative Class | Biological Target | Potential Application | Reference |
|---|---|---|---|
| 1H-indole-3-carbonitrile derivatives | Tropomyosin receptor kinase (TRK) | Anticancer therapy | nih.gov |
| Indole-3-carboxylic acid derivatives | Transport inhibitor response 1 (TIR1) | Herbicides | frontiersin.orgnih.gov |
Elucidation of Biological Mechanisms
Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for their development as therapeutic agents.
The anti-inflammatory mechanism of related indole derivatives involves the downregulation of pro-inflammatory cytokines and the inhibition of key inflammatory enzymes such as iNOS and COX-2. chemrxiv.org The antioxidant mechanism is attributed to their ability to scavenge free radicals through hydrogen atom transfer or single electron transfer processes. nih.gov
In the context of receptor modulation , indole derivatives can act as allosteric modulators of the CB1 receptor, binding to a site distinct from the primary (orthosteric) binding site and thereby altering the receptor's response to endogenous or exogenous ligands. nih.gov
The enzyme inhibition mechanism of xanthine oxidase inhibitors based on the indole-3-carbonitrile scaffold involves interactions with the enzyme's active site. researchgate.net Molecular docking studies have shown that these compounds can form tight π-π stacking, hydrogen bonds, and hydrophobic interactions with the TIR1 protein, which is the basis for their antagonistic activity. frontiersin.orgnih.gov
The anticancer mechanism of TRK inhibitors derived from 1H-indole-3-carbonitrile involves the induction of cancer cell death by arresting the cell cycle, triggering apoptosis, and reducing the levels of phosphorylated TRK. nih.gov
Structure Activity Relationship Sar Studies of 1 Ethyl 1h Indole 3 Carbonitrile Derivatives
Influence of Substituents on the Indole (B1671886) Nitrogen (N-1)
The substituent at the N-1 position of the indole ring plays a crucial role in determining the biological activity of its derivatives. Studies have shown that both the presence and the nature of the substituent at this position can significantly impact the compound's efficacy and mechanism of action.
For instance, in some series of indole derivatives, an unsubstituted N-1 position is beneficial for certain biological activities. Research on C3-substituted indole derivatives revealed that compounds with an unsubstituted N-1 nitrogen atom exhibited enhanced cytoprotective activity. nih.gov This is attributed to the ability of the N-H proton to participate in the Hydrogen Atom Transfer (HAT) mechanism, which is a key process in the antioxidant activity of indoles, leading to the stabilization of the resulting indolyl radical. nih.gov Most of the indole derivatives that lacked a substitution at the N-1 position demonstrated strong cytoprotective properties. nih.gov
Conversely, N-substituted indole derivatives have shown a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, antipsychotic, antifungal, and antioxidant properties. nih.gov For example, indole derivatives featuring tertiary amino and phenyl groups at the N-1 nitrogen atom have been found to exhibit significant activity against the Staphylococcus aureus pathogen. nih.gov The introduction of an acetyl group at the N-1 position, as seen in ethyl 1-acetyl-1H-indole-3-carboxylate, is a common modification. nih.govresearchgate.net The synthesis of N-alkyl indoles can be achieved through reactions with agents like benzyl (B1604629) bromide or methyl iodide. nih.gov
The following table summarizes the influence of N-1 substituents on the activity of indole derivatives based on reported findings.
| N-1 Substituent | Observed Effect on Activity | Reference Compound Example | Biological Activity |
| Unsubstituted (-H) | Enhanced cytoprotective activity | C3-substituted indoles | Antioxidant |
| Tertiary amino and phenyl groups | Significant activity | N-substituted indole | Antibacterial (S. aureus) |
| Acetyl group | Common synthetic modification | Ethyl 1-acetyl-1H-indole-3-carboxylate | Precursor for other derivatives |
Impact of Substitutions at the Carbonitrile Position (C-3) and Adjacent Carbons
The C-3 position of the indole ring is a key site for chemical modification, and the nature of the substituent at this position, including the carbonitrile group and its variations, is a major determinant of biological activity. nih.gov Many C-3 substituted indole analogs are effective as anticancer, antitubercular, antimicrobial, and antioxidant agents. nih.gov
Functionalizing the C-3 position is a convenient strategy for creating more complex and potent molecules. nih.gov For example, in the development of autotaxin (ATX) inhibitors, derivatization of the indole-3-carboxylic acid group (a related C-3 substituent) was a key strategy. nih.gov In one study, replacing an acyl hydrazone linker at this position with a urea (B33335) counterpart led to a significant improvement in inhibitory activity. nih.gov The synthesis of various 3-substituted indoles, such as those with heterocyclic substituents, often starts from precursors like 3-acetyl indole. researchgate.net
Furthermore, C-3 alkylation of indoles has been employed to synthesize 3-indolylsuccinimides, which have demonstrated cytotoxic effects against cancer cell lines. nih.gov The electronic nature of the substituents on the indole ring can influence the efficiency of these C-3 functionalization reactions. nih.gov The presence of a carboxamide moiety at position 3 has been shown to be significant for the inhibitory activity of these compounds against various enzymes and proteins. nih.gov
The table below illustrates the impact of different C-3 substitutions on the biological activity of indole derivatives.
| C-3 Substituent/Modification | Resulting Compound Type | Observed Biological Activity |
| Acyl hydrazone linker replacement with urea | Indole-3-carboxamide derivative | Improved ATX inhibition |
| Alkylation with maleimides | 3-Indolylsuccinimide | Cytotoxicity against cancer cells |
| Heterocyclic substituents | 3-heterocyclyl-indoles | Antibacterial activity |
| Carboxamide moiety | Indole-3-carboxamide | Enzyme inhibition |
Effects of Substituents on the Benzene (B151609) Ring of the Indole Core (C-5, C-6)
Substituents on the benzene portion of the indole nucleus, particularly at the C-5 and C-6 positions, can significantly modulate the biological activity of the resulting compounds. These modifications can influence the molecule's electronic properties, solubility, and interaction with biological targets.
Furthermore, the reactivity of the indole core can be affected by substituents on the benzene ring. For instance, in palladium-catalyzed arylation reactions of 1H-indole-3-carbaldehydes, it was observed that the reaction is very sensitive to steric hindrance at the 5-position, as no arylation products were obtained from 5-substituted indoles. nih.gov In contrast, other studies have shown that a variety of 5-substituted indoles can successfully undergo coupling reactions to yield the desired products. nih.gov
The following table provides examples of how substitutions on the benzene ring of the indole core can affect activity.
| Position of Substitution/Linkage | Type of Derivative | Impact on Biological Activity |
| 5-6', 6-5', 5-5' Linkages | Bis-indole | Reduced HIV-1 fusion inhibitory activity compared to 6-6' linkage |
| 5-Substituted Indoles | 1H-indole-3-carbaldehyde | Steric hindrance can inhibit certain chemical reactions like arylation |
| 5-Substituted Indoles | Indole | Can undergo coupling reactions to form various derivatives |
Role of Bridging Linkers and Side Chains on Biological Activity
In the context of bis-indole derivatives, the linker connecting the two indole units plays a crucial role in defining the molecule's three-dimensional structure and, consequently, its activity. nih.gov Similarly, for indole derivatives where a methylene (B1212753) linker at the C-3 position connects the indole moiety to azoles or benzazoles, the nature of this bridge is important for the observed biological effects. nih.gov
The type of linker can have a dramatic effect on potency. For example, in a series of potential autotaxin inhibitors based on an indole-3-carboxylic acid scaffold, compounds with an acyl hydrazone linker showed poor activity. nih.gov However, when this linker was replaced with a urea group, the resulting compounds exhibited submicromolar activities, representing a significant improvement. nih.gov In other molecular scaffolds, such as certain furan-based compounds, lengthening the side chains at specific positions has been shown to increase in vitro activity and improve binding affinity. acs.org
The table below highlights the influence of different linkers and side chains on the activity of indole and other relevant derivatives.
| Linker/Side Chain Type | Scaffold | Observed Effect on Activity |
| Methylene linker | C3-substituted indole | Connects to azoles/benzazoles, influencing biological properties |
| Acyl hydrazone linker | Indole-3-carboxylic acid | Poor activity |
| Urea linker | Indole-3-carboxylic acid | Submicromolar activity, significant improvement |
| Chain lengthening | Furan-based scaffold | Increased in vitro activity and binding affinity |
Conformational and Stereochemical Aspects in Activity Modulation
The three-dimensional arrangement of atoms in a molecule, including its conformation and stereochemistry, is a critical factor in determining its biological activity. mdpi.com For indole derivatives, these aspects can significantly influence how the molecule interacts with its biological target.
Stereochemistry often plays a pivotal role in the biological activity of chiral compounds. mdpi.com In many cases, one enantiomer or diastereomer is significantly more potent than the others. mdpi.com For example, in a study of 3-Br-acivicin isomers and derivatives, only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereoselective uptake or interaction with the target is crucial. mdpi.com The stereochemistry of N-aryl indoles has also been shown to be highly dependent on the position of substituents on the indole ring. acs.org
The table below summarizes the importance of conformational and stereochemical features.
| Feature | Molecule/Scaffold | Observation |
| Stereochemistry | 3-Br-acivicin derivatives | Only the (5S, αS) isomers were significantly active |
| Stereochemistry | N-aryl indoles | Product stereochemistry depends on indole substituent position |
| Conformation (Shape) | Bis-indoles | A more compact shape correlated with higher activity |
| Conformation (Rigidity) | γ-carboline nucleus | A more rigid skeleton can lead to increased target affinity |
Correlation between Molecular Properties and Activity
The biological activity of a series of compounds can often be correlated with their physicochemical and structural properties, such as molecular shape and contact surface area. nih.gov These correlations are often explored through quantitative structure-activity relationship (QSAR) studies. ijpsi.org
For a series of indole-based HIV-1 fusion inhibitors, SAR studies were conducted to define the role of shape and contact surface area in their activity. nih.gov It was found that a more compact molecular shape was beneficial for activity. nih.gov Interestingly, below a certain activity threshold (1 μM), the correlation between binding affinity and biological activity in cellular assays was diminished, suggesting that an amphipathic character was also required for activity in a cellular context. nih.gov
QSAR studies on other series of substituted indole derivatives have successfully been used to model their inhibitory activity against specific enzymes. ijpsi.org These studies employ computational methods to calculate various quantum chemical descriptors for the molecules and then use statistical techniques to establish a mathematical relationship between these descriptors and the observed biological activity. ijpsi.org Such models can be valuable for predicting the activity of new, unsynthesized compounds. ijpsi.org The crystal structure of indole analogues can also provide insights into the relationship between molecular structure and crystal packing, which in turn influences the crystal's shape and properties. nih.gov
The following table outlines key molecular properties and their correlation with the biological activity of indole derivatives.
| Molecular Property | Context/Scaffold | Correlation with Activity |
| Molecular Shape | Bis-indole HIV-1 fusion inhibitors | More compact shapes were generally more active |
| Contact Surface Area | Bis-indole HIV-1 fusion inhibitors | A factor in determining binding and biological activity |
| Amphipathicity | Bis-indole HIV-1 fusion inhibitors | Required for activity in cellular assays, especially for less potent compounds |
| Quantum Chemical Descriptors | Substituted indole derivatives | Used in QSAR models to predict inhibitory activity against enzymes |
Applications in Advanced Organic Synthesis
1-Ethyl-1H-indole-3-carbonitrile as a Key Intermediate in Complex Molecule Synthesis
The strategic placement of the nitrile and ethyl groups on the indole (B1671886) core makes this compound a valuable intermediate in the synthesis of complex molecules. The N-ethyl group provides stability and prevents unwanted side reactions at the indole nitrogen, while the C3-carbonitrile is a versatile functional group that can be readily transformed into a variety of other functionalities, such as amines, aldehydes, carboxylic acids, and ketones. This allows for the construction of intricate molecular architectures.
For instance, the related compound, ethyl 1-acetyl-1H-indole-3-carboxylate, has been utilized as a precursor in attempts to synthesize hydroxyl dehydrotryptophan. nih.gov Although the direct conversion was unsuccessful, it highlights the utility of N-acylated indole derivatives in complex synthetic pathways. nih.gov The reactivity of the indole nucleus, particularly at the C3 position, makes it a prime target for electrophilic substitution, a fundamental reaction in the construction of more complex indole-containing structures. rsc.org The synthesis of polysubstituted indole-2-carbonitriles through cross-coupling reactions further demonstrates the potential for creating highly functionalized and complex indole derivatives from simpler nitrile-containing precursors. mdpi.com
Precursors for Tryptophan and its Analogues
Indole derivatives are fundamental precursors for the synthesis of the essential amino acid tryptophan and its analogues. nih.gov These compounds are of significant interest due to their biological activities, which include anticancer, antimalarial, antiamoebic, and antihypertensive properties. nih.gov Specifically, indole derivatives substituted at the 3-position are crucial starting materials for synthesizing tryptophan derivatives. nih.gov For example, α,β-dehydroamino acid esters, which are structurally related to indole-3-carbonitrile derivatives, can be hydrogenated to yield optically active tryptophan and its analogues. nih.gov
The synthesis of tryptophan analogues often involves the elaboration of the C3 side chain of an indole precursor. While direct conversion of this compound to tryptophan analogues is not explicitly detailed in the provided search results, the general principle of utilizing 3-substituted indoles for this purpose is well-established. nih.gov The nitrile group of this compound could potentially be hydrolyzed to a carboxylic acid and then further elaborated to introduce the amino acid functionality, representing a plausible synthetic route. The development of HIV and EV-A71 entry inhibitors from tryptophan derivatives underscores the continued importance of synthesizing novel tryptophan analogues. nih.gov
Building Blocks for Diverse Heterocyclic Scaffolds
The indole nucleus is a common feature in a wide range of heterocyclic compounds, and this compound serves as an excellent starting point for the construction of these diverse scaffolds. rsc.org The reactivity of the indole ring and the versatility of the nitrile group allow for the annulation of additional rings, leading to the formation of fused heterocyclic systems.
Recent research has demonstrated the synthesis of new highly functionalized 1H-indole-2-carbonitriles via cross-coupling reactions, showcasing the utility of indole carbonitriles in building complex heterocyclic structures. mdpi.com These reactions, including Sonogashira, Suzuki–Miyaura, Stille, and Heck couplings, enable the introduction of various substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com Furthermore, indole derivatives are employed in the synthesis of fused heterocyclic systems like oxazino[4,3-a]indoles, which have shown potential biological activities. nih.gov Multi-component reactions involving indole derivatives, such as those used to create indolylnicotinonitriles, further highlight the role of indole-based building blocks in generating molecular diversity. researchgate.net
| Reaction Type | Reactants | Product | Reference |
| Cross-Coupling | 1-Benzyl-3-iodo-1H-indole-2-carbonitriles and various coupling partners | Di-, tri-, and tetra-substituted indole-2-carbonitriles | mdpi.com |
| Cyclization | Ethyl 1H-indole-2-carboxylates and activated glycerol (B35011) carbonate | 3,4-dihydro-1H- nih.govnih.govoxazino[4,3-a]indoles | nih.gov |
| Multi-component | Indole derivatives, ethyl cyanoacetate/malononitrile (B47326), ammonium (B1175870) acetate | Indolylnicotinonitrile derivatives | researchgate.net |
Role in Alkaloid Synthesis
Indole alkaloids represent a large and structurally diverse class of natural products with a wide range of biological activities. rsc.orgnih.gov The indole nucleus is a common structural motif in these compounds, and 3-substituted indoles are key precursors in their synthesis. nih.gov The total synthesis of various indole alkaloids often relies on the strategic functionalization of the indole core.
For example, the synthesis of the monoterpene indole alkaloid (±)-alstilobanine A involved the use of an indole acetic acid methyl ester, demonstrating the importance of C3-functionalized indoles in the construction of complex alkaloid frameworks. nih.gov Similarly, the enantioselective synthesis of spiro[indolizidine-oxindole] alkaloids utilizes tryptophanol-derived lactams, highlighting the versatility of indole-based starting materials. mdpi.com While the direct use of this compound in the total synthesis of a specific alkaloid is not explicitly mentioned in the provided results, its potential as a precursor is evident from the general strategies employed in alkaloid synthesis. The nitrile group can be a precursor to the tryptamine (B22526) side chain, a common feature in many indole alkaloids.
| Alkaloid Class | Synthetic Strategy | Precursor Type | Reference |
| Monoterpene Indole Alkaloids | Conjugate addition and intramolecular cyclization | Indole acetic acid methyl ester | nih.gov |
| Spiro[indolizidine-oxindole] Alkaloids | Stereoselective spirocyclization | Tryptophanol-derived oxazolopiperidone lactam | mdpi.com |
| General Indole Alkaloids | Fischer indole synthesis, Pictet-Spengler reaction | Various substituted indoles | rsc.orgnih.gov |
Development of Novel Pharmacophores
The indole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous indole-containing compounds exhibiting a wide range of therapeutic activities. rsc.org The development of new drugs often involves the design and synthesis of novel indole derivatives with improved potency and selectivity. This compound and related compounds serve as valuable starting points for the creation of these new pharmacophores.
A recent study detailed the design, synthesis, and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent Tropomyosin receptor kinase (TRK) inhibitors for the treatment of cancer. nih.gov This work explicitly demonstrates the use of the 1H-indole-3-carbonitrile scaffold in the development of targeted cancer therapies. The nitrile group can act as a key interaction point with the target protein or be further modified to optimize binding affinity. The synthesis of indole-substituted heterocycles through multi-component reactions also contributes to the generation of new pharmacophores with potential biological activity. researchgate.net
| Target | Compound Class | Therapeutic Area | Reference |
| Tropomyosin receptor kinase (TRK) | 1H-indole-3-carbonitrile derivatives | Anticancer | nih.gov |
| HIV and EV-A71 entry | Tryptophan derivatives | Antiviral | nih.gov |
| Oncostatin M (OSM) | Furan-based compounds (synthesis involved Suzuki coupling, a reaction also used with indole derivatives) | Breast Cancer | acs.org |
Future Research Directions and Emerging Opportunities
Discovery and Development of Novel Therapeutic Agents
The indole-3-carbonitrile framework is a recognized "privileged scaffold" in drug discovery, capable of interacting with a wide array of biological targets. The 1-ethyl derivative is a promising starting point for developing new therapeutic agents. For instance, derivatives of 1-Ethyl-1H-indole-3-carbonitrile have been investigated for their potential in treating Hepatitis C. researchgate.netgoogle.com A key area of future research lies in the exploration of this scaffold as an inhibitor of kinases such as Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative conditions like Alzheimer's disease. bldpharm.com The core indole-3-carbonitrile structure has already been identified as a potent inhibitor of DYRK1A through fragment-based drug design. tandfonline.com
Further derivatization of this compound could yield compounds with a range of pharmacological activities, including but not limited to antihistaminic, antipyretic, and analgesic properties. researchgate.net The nitrile group itself is a versatile functional group in medicinal chemistry; it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for synthesizing more complex molecules like those targeting glycogen (B147801) synthase kinase 3β (GSK-3) or HIV-1 integrase. fishersci.cathermofisher.comthermofisher.com
Table 1: Potential Therapeutic Applications and Targets for this compound Derivatives
| Therapeutic Area | Biological Target(s) | Rationale |
| Neurodegenerative Diseases | DYRK1A, GSK-3 | Indole-3-carbonitrile scaffold identified as a kinase inhibitor. bldpharm.comfishersci.ca |
| Infectious Diseases | Hepatitis C Virus | Derivatives have shown potential antiviral activity. researchgate.netgoogle.com |
| Inflammation & Pain | Various | General pharmacological potential of indole (B1671886) derivatives. researchgate.net |
| Cancer | Tryptophan dioxygenase | Indole-3-carbonitrile used to prepare potential anticancer immunomodulators. fishersci.ca |
Innovations in Green and Sustainable Synthetic Methodologies
The synthesis of indole derivatives is an area ripe for innovation, particularly concerning green and sustainable chemistry. Future research will likely focus on moving away from harsh reagents and multi-step procedures. The principles of green chemistry, such as waste reduction and energy efficiency, are stimulating the development of novel synthetic routes. tandfonline.com Transition-metal-free coupling reactions represent a significant step towards more environmentally benign syntheses of N-substituted indole derivatives. acs.org
The development of eco-friendly procedures for constructing the indole core and introducing the carbonitrile group is a key objective. bldpharm.com This includes one-pot reactions and the use of less toxic reagents and solvents. The goal is to create synthetic pathways that are not only efficient but also minimize environmental impact, a critical consideration for large-scale production.
Advanced Computational Design and Predictive Modeling
Computational tools are becoming indispensable in modern chemical research. For this compound, molecular modeling and predictive algorithms can accelerate the discovery of new applications. Fragment-based drug design, a computational technique, has already proven useful for identifying the therapeutic potential of the parent indole-3-carbonitrile scaffold. tandfonline.com
Future efforts will likely involve using computational methods to:
Predict Biological Activity: In silico screening of virtual libraries based on the this compound structure against various protein targets.
Optimize Pharmacokinetics: Modeling absorption, distribution, metabolism, and excretion (ADME) properties to design derivatives with improved drug-like characteristics. nih.gov
Design Functional Materials: Predicting the electronic and physical properties of polymers or other materials incorporating this indole derivative.
These computational approaches can help prioritize synthetic efforts, reducing the time and cost associated with laboratory-based screening.
Exploration of New Biological Targets and Disease Indications
While DYRK1A and Hepatitis C virus have been identified as potential targets, the full biological activity spectrum of this compound and its derivatives remains largely unexplored. researchgate.netbldpharm.com A significant opportunity lies in screening this compound and its analogues against a broader range of biological targets to uncover new therapeutic indications.
Potential new targets could include other kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic or inflammatory diseases. The indole scaffold's ability to interact with multiple receptors makes it a prime candidate for discovering novel bioactivities. mdpi.com Systematic screening and mechanism-of-action studies will be crucial in identifying new disease areas where this class of compounds could be beneficial.
Integration with Flow Chemistry and Cascade Reactions for Streamlined Synthesis
To improve the efficiency, safety, and scalability of synthesis, researchers are increasingly turning to flow chemistry and cascade reactions. Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, are highly efficient and align with the principles of green chemistry. tandfonline.com Several cascade methodologies have been developed for synthesizing functionalized indoles, including three-component syntheses and copper-catalyzed reactions. nih.govnih.gov
Integrating these cascade reactions into continuous flow systems offers further advantages. Flow chemistry allows for precise control over reaction parameters, enhanced safety when dealing with hazardous intermediates, and easier scale-up. tandfonline.com Future research will focus on developing robust flow chemistry protocols for the synthesis of this compound and its derivatives, enabling more streamlined and automated production.
Table 2: Modern Synthetic Strategies for Indole-3-Carbonitrile Derivatives
| Synthetic Strategy | Description | Advantages |
| Cascade Reactions | Multiple reactions occur sequentially in one pot. tandfonline.com | Atom economy, reduced waste, time-saving. nih.govnih.gov |
| Flow Chemistry | Reactions are performed in a continuous stream rather than a batch. | Enhanced control, safety, and scalability. tandfonline.com |
| Transition-Metal-Free Coupling | Avoids the use of potentially toxic and expensive metal catalysts. acs.org | Greener process, lower cost. |
| Multicomponent Reactions | Three or more reactants combine in a single step to form the product. nih.gov | High efficiency, molecular diversity. |
Engineering of Enzymes for Nitrile Functional Group Incorporation
Biocatalysis offers a powerful, green alternative to traditional chemical synthesis. nih.govnih.gov Enzymes can catalyze reactions under mild conditions with high selectivity, avoiding the need for toxic reagents and harsh conditions. nih.gov For the synthesis of nitriles, several classes of enzymes are of particular interest, including nitrilases, nitrile hydratases, and aldoxime dehydratases. tandfonline.comnih.gov
A significant future opportunity lies in the engineering of these enzymes to accept indole-based substrates for the direct and selective incorporation of the nitrile functional group. tandfonline.comnih.gov Directed evolution and rational design could be used to create bespoke biocatalysts for the synthesis of this compound or its precursors. This approach could lead to highly efficient and sustainable manufacturing processes. tandfonline.com For example, a single enzyme, ToyM, has been shown to convert a carboxylic acid to a nitrile, presenting a new paradigm for nitrile biosynthesis that could be harnessed for synthetic purposes. nih.gov
Development of Indole Carbonitrile-Based Functional Materials
Beyond medicine, the indole structure is a valuable component in materials science. mdpi.comresearchgate.net Indole-based polymers have been synthesized and shown to possess interesting properties, such as fluorescence and electroactivity. rsc.org These materials have potential applications as fluorescent sensors for detecting acids, in gas storage and separation, and as components in electronic devices. researchgate.net
Future research could focus on incorporating this compound as a monomer into novel polymers. The ethyl group can enhance solubility and processability, while the nitrile group can modulate the electronic properties of the resulting material or serve as a site for cross-linking. The development of such functional polymers could open up new applications in areas like organic electronics, sensor technology, and advanced separation membranes. researchgate.netrsc.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Ethyl-1H-indole-3-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves alkylation of indole-3-carbonitrile derivatives using ethylating agents like ethyl bromide or iodide. For example, refluxing indole-3-carbonitrile with ethyl bromide in ethanol under basic conditions (e.g., KOH) yields the target compound. Optimization studies suggest that maintaining anhydrous conditions and temperatures between 70–80°C improves yields (≥75%) . TLC monitoring (Rf ~0.4–0.5 in ethyl acetate/hexane) and column chromatography (silica gel, 60–120 mesh) are critical for purification .
Q. How can spectroscopic techniques (e.g., IR, LCMS) characterize this compound?
- Methodological Answer :
- IR Spectroscopy : The nitrile group exhibits a sharp peak near 2204 cm⁻¹, while N–H stretching from the indole ring appears at 3464 cm⁻¹. Ethyl C–H vibrations are observed at 2920–2850 cm⁻¹ .
- LCMS : The molecular ion [M]⁻ is detected at m/z 185.2 (calculated: 185.2). Fragmentation patterns confirm the ethyl substituent (e.g., loss of CH₂CH₃ at m/z 142) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : The compound is classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Key precautions include:
- Use of nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Work under fume hoods to prevent inhalation of dust/particulates.
- Storage in airtight containers at –20°C under inert gas (e.g., N₂) to prevent degradation .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound derivatives?
- Methodological Answer : SCXRD using SHELX software (e.g., SHELXL-2018) enables precise determination of bond angles and torsional conformations. For example, the ethyl group’s orientation relative to the indole ring can be confirmed via torsion angles (e.g., C1–N1–C4–C5 = 109.73°). Data collection at 293 K with MoKα radiation (λ = 0.71073 Å) and refinement to R < 0.05 ensures accuracy .
Q. What strategies address contradictions in reactivity data for indole-3-carbonitrile derivatives under varying catalytic conditions?
- Methodological Answer : Discrepancies in reaction outcomes (e.g., regioselectivity) often arise from solvent polarity or catalyst choice. For instance, Pd-catalyzed cross-coupling may favor C-2 substitution in polar aprotic solvents (DMF), while Cu catalysis in toluene shifts selectivity to C-5. Systematic DFT calculations (B3LYP/6-31G*) and kinetic studies (Eyring plots) help rationalize these trends .
Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound in crystalline phases?
- Methodological Answer : Graph-set analysis (e.g., Etter’s rules) reveals that N–H···N≡C interactions (2.8–3.0 Å) dominate, forming R₂²(8) motifs. These interactions stabilize lamellar packing, as confirmed by Hirshfeld surface analysis (dnorm = –0.5 to +1.5 Å). Disrupting these networks via methyl substitution reduces crystallinity, highlighting their structural role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
